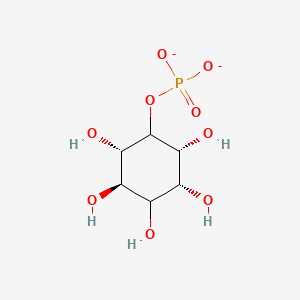

![molecular formula C17H28O B1261397 2-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1261397.png)

2-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

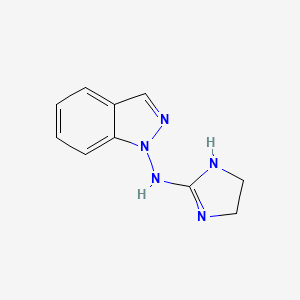

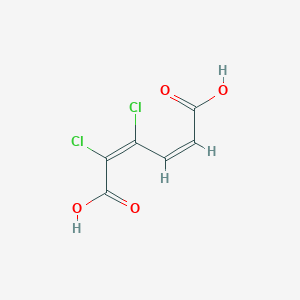

2-[4-(2,2,3-trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol is a tertiary alcohol and a cyclohexenylalkanol. It contains a campholenic cyclohexenyl group. It derives from a hydride of a cyclopentene.

Applications De Recherche Scientifique

Recent Advances in Catalytic Oxidation of Cyclohexene

Cyclohexene oxidation produces a range of products with different oxidation states and functional groups, which are crucial intermediates in the chemical industry. Controllable and selective catalytic oxidation reactions for cyclohexene, ensuring targeted product outcomes, are of significant synthetic value for both academic and industrial applications. The review by Cao et al. (2018) highlights recent advancements in this domain, emphasizing the importance of selected oxidants for achieving desirable results.

Volatomics in Gastrointestinal Disorders

Volatile organic compounds (VOCs), resulting from human metabolism, inflammation, and gut microbiota, offer a non-invasive approach for diagnosing and monitoring gastrointestinal conditions such as IBS and IBD. The review by Van Malderen et al. (2020) discusses the clinical applicability of VOCs, identified through breath and fecal analysis, highlighting specific compounds like propan-1-ol and 1-methyl-4-propan-2-ylcyclohexa-1,4-diene as potential biomarkers.

Acidolysis of Lignin Model Compounds

Understanding the acidolysis mechanism of β-O-4-type lignin model compounds is crucial for lignin valorization strategies. The review by Yokoyama (2015) examines the acidolysis of non-phenolic dimeric lignin model compounds, revealing significant insights into the reaction mechanisms and the formation of various intermediates.

Cyclometalating Ligands in Transition-Metal Phosphors

Transition-metal-based phosphors, particularly relevant for OLED technology, benefit significantly from cyclometalating ligands. The critical review by Chi and Chou (2010) delves into methodologies for preparing these phosphors, discussing the role of cyclometalating ligands in emission wavelength tuning and the potential of these phosphors in opto-electronic applications.

4-Methylcyclohexanemethanol (MCHM) Toxicity

The review by Paustenbach et al. (2015) presents data on the toxicity of crude 4-methylcyclohexanemethanol (MCHM), an industrial solvent. It addresses concerns raised by an accidental release into the Elk River, providing a comprehensive overview of the toxicity of crude MCHM and its constituents.

Cyclodextrins and Their Applications

Cyclodextrins, cyclic oligosaccharides, are notable for their inclusion complex-forming capability, significantly modifying the properties of complexed materials. The review by Valle (2004) explores the wide-ranging applications of cyclodextrins in industrial products, technologies, and analytical methods, emphasizing their minimal cytotoxic effects and their utility across various sectors.

α-Terpineol: Biological Properties and Applications

α-Terpineol, a common terpineol found in nature, is recognized for its broad spectrum of biological applications and industrial significance. The study by Khaleel et al. (2018) reviews the relevance of α-terpineol, highlighting its role in medicine and the pharmaceutical industry due to its antioxidant, anticancer, and other therapeutic properties.

Propriétés

Formule moléculaire |

C17H28O |

|---|---|

Poids moléculaire |

248.4 g/mol |

Nom IUPAC |

2-[4-(2,2,3-trimethylcyclopent-3-en-1-yl)cyclohex-3-en-1-yl]propan-2-ol |

InChI |

InChI=1S/C17H28O/c1-12-6-11-15(16(12,2)3)13-7-9-14(10-8-13)17(4,5)18/h6-7,14-15,18H,8-11H2,1-5H3 |

Clé InChI |

YDECBIMWSQLJGP-UHFFFAOYSA-N |

SMILES canonique |

CC1=CCC(C1(C)C)C2=CCC(CC2)C(C)(C)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

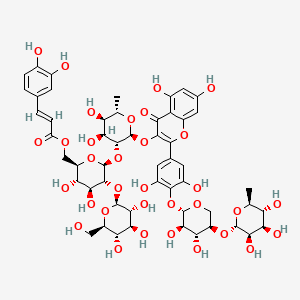

![(1S,11S,12R,13R,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1261318.png)

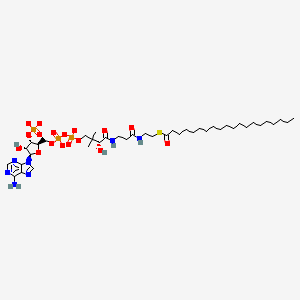

![[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1261337.png)